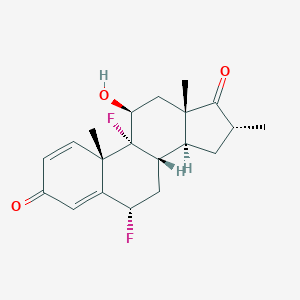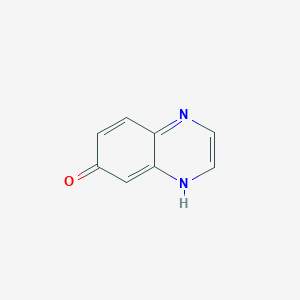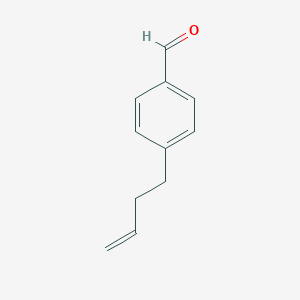
4-(But-3-EN-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-EN-1-YL)benzaldehyde is a chemical compound that has been widely used in scientific research for various purposes. It is also known as 4-(3-Butenyl)benzaldehyde or 4-allylbenzaldehyde. This compound belongs to the family of aldehydes and is used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 4-(But-3-EN-1-YL)benzaldehyde is not well understood. However, it is believed that it acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between the compound and the nucleophile, resulting in the modification of proteins and other biomolecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(But-3-EN-1-YL)benzaldehyde are not well studied. However, it has been shown to have cytotoxic effects on cancer cells, suggesting that it may have potential as an anticancer agent. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(But-3-EN-1-YL)benzaldehyde in lab experiments is its high reactivity, which allows for the synthesis of complex organic compounds. However, its cytotoxicity and potential for covalent modification of biomolecules may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(But-3-EN-1-YL)benzaldehyde. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of interest is the study of its mechanism of action and its potential as an anticancer and anti-inflammatory agent. Additionally, the compound may have potential as a tool for the modification of biomolecules in chemical biology and drug discovery.
Synthesis Methods
4-(But-3-EN-1-YL)benzaldehyde can be synthesized by the reaction of 4-bromo-3-nitrobenzaldehyde with crotyl magnesium bromide, followed by reduction of the nitro group with iron powder and acetic acid. The resulting compound is then treated with hydrochloric acid to obtain 4-(But-3-EN-1-YL)benzaldehyde.
Scientific Research Applications
4-(But-3-EN-1-YL)benzaldehyde has been widely used in scientific research for various purposes. It has been used as a starting material in the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. It has also been used as a reagent in the synthesis of beta-lactones and other heterocyclic compounds.
properties
CAS RN |
137658-83-4 |
|---|---|
Product Name |
4-(But-3-EN-1-YL)benzaldehyde |
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-but-3-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-9H,1,3-4H2 |
InChI Key |
TUXSJJDWEGILLX-UHFFFAOYSA-N |
SMILES |
C=CCCC1=CC=C(C=C1)C=O |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

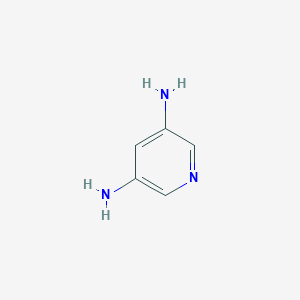
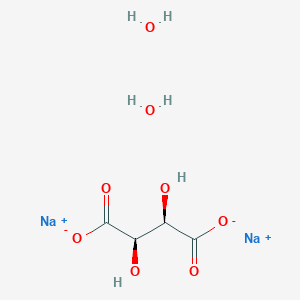
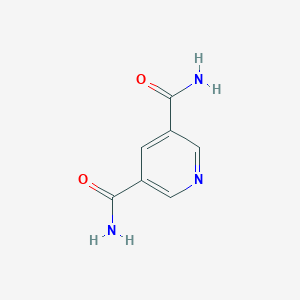

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
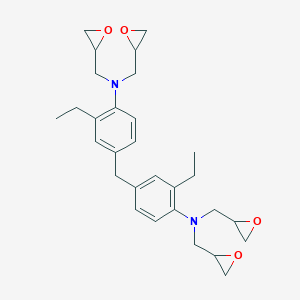
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)

